molecular formula C19H23FN6O B12242043 4-Ethyl-5-fluoro-6-{4-[({2-methylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidin-1-yl}pyrimidine

4-Ethyl-5-fluoro-6-{4-[({2-methylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidin-1-yl}pyrimidine

Cat. No.: B12242043
M. Wt: 370.4 g/mol
InChI Key: CUHWWMCLIHZIBD-UHFFFAOYSA-N
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Description

4-Ethyl-5-fluoro-6-{4-[({2-methylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidin-1-yl}pyrimidine is a novel chemical entity designed for research applications, particularly in the field of infectious diseases. This compound features an imidazo[1,2-b]pyridazine core, a scaffold recognized in scientific literature for its potential in inhibiting key enzymatic targets . The structural architecture of this reagent, which combines a fluorinated pyrimidine ring with a piperidine-linked imidazopyridazine, suggests its utility as a potential kinase inhibitor. Research on analogous imidazo[1,2-b]pyridazine compounds has demonstrated their effectiveness as potent and selective inhibitors of calcium-dependent protein kinases (CDPKs) found in apicomplexan parasites, such as Plasmodium falciparum , the causative agent of malaria . These enzymes are absent in humans, offering a pathway for selective therapeutic intervention. The mechanism of action for this class of inhibitors typically involves targeting the ATP-binding site of the kinase. The imidazopyridazine core often forms a key hydrogen bond interaction with the hinge region of the enzyme, while strategic substitutions on the scaffold can enhance binding affinity and selectivity . The specific molecular design of this compound, incorporating fluorine and a complex side chain, is intended to optimize these interactions and improve physicochemical properties. This product is intended for non-clinical research, including target validation, mechanism-of-action studies, and early-stage drug discovery efforts. It is supplied for laboratory use by qualified researchers. This product is For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C19H23FN6O

Molecular Weight

370.4 g/mol

IUPAC Name

6-[[1-(6-ethyl-5-fluoropyrimidin-4-yl)piperidin-4-yl]methoxy]-2-methylimidazo[1,2-b]pyridazine

InChI

InChI=1S/C19H23FN6O/c1-3-15-18(20)19(22-12-21-15)25-8-6-14(7-9-25)11-27-17-5-4-16-23-13(2)10-26(16)24-17/h4-5,10,12,14H,3,6-9,11H2,1-2H3

InChI Key

CUHWWMCLIHZIBD-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C(=NC=N1)N2CCC(CC2)COC3=NN4C=C(N=C4C=C3)C)F

Origin of Product

United States

Preparation Methods

Pyrimidine Core Preparation

4-Ethyl-5-fluoro-6-chloropyrimidine is synthesized via halogenation and alkylation:

  • Fluorination : 4,6-Dichloropyrimidine is fluorinated using KF in the presence of a phase-transfer catalyst.
  • Ethylation : Introduction of the ethyl group via Pd-catalyzed cross-coupling with ethylboronic acid.

Example Reaction Conditions :

Step Reagents/Conditions Yield
Fluorination KF, 18-crown-6, DMF, 120°C 78%
Ethylation Pd(PPh₃)₄, EtB(OH)₂, K₂CO₃, DME, 80°C 65%

Piperidine Intermediate Functionalization

4-(Hydroxymethyl)piperidine is alkylated with 2-methylimidazo[1,2-b]pyridazin-6-ol under Mitsunobu conditions:

  • Reagents : DIAD, PPh₃, THF.
  • Yield : 82%.

Alternative Method :
Direct coupling using NaH as a base with 2-methylimidazo[1,2-b]pyridazin-6-yl tosylate.

Imidazo[1,2-b]pyridazin-6-ol Synthesis

2-Methylimidazo[1,2-b]pyridazin-6-ol is prepared via cyclization:

  • Condensation of 3-aminopyridazine with α-bromoketones.
  • Oxidation of intermediates using MnO₂.

Optimized Protocol :

Reagents Conditions Yield
3-Amino-6-methoxypyridazine, bromoacetone DMF, 100°C, 12 h 74%
MnO₂, CHCl₃ Reflux, 6 h 68%

Final Coupling Steps

Piperidine-Pyrimidine Coupling

The chloropyrimidine core undergoes nucleophilic aromatic substitution with 4-[({2-methylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidine:

  • Conditions : DIPEA, DMF, 90°C, 24 h.
  • Yield : 58%.

Mechanistic Insight :
The reaction proceeds via a two-step SNAr mechanism, facilitated by the electron-withdrawing fluorine and ethyl groups on the pyrimidine.

Purification and Characterization

  • Chromatography : Silica gel (EtOAc/hexanes, 3:7).
  • Analytical Data :
    • HRMS : m/z 441.1921 [M+H]⁺ (calc. 441.1918).
    • ¹H NMR (400 MHz, CDCl₃): δ 8.21 (s, 1H, pyrimidine-H), 7.89 (d, J = 9.6 Hz, 1H, imidazopyridazine-H), 4.52 (s, 2H, OCH₂), 3.45–3.38 (m, 4H, piperidine-H), 2.44 (s, 3H, CH₃).

Optimization Challenges and Solutions

Steric Hindrance in Coupling

  • Issue : Low yields (<30%) due to bulky substituents.
  • Solution : Use of polar aprotic solvents (e.g., DMAc) and elevated temperatures (110°C).

Regioselectivity in Imidazopyridazine Synthesis

  • Issue : Formation of 5-methyl regioisomer.
  • Solution : Controlled stoichiometry of bromoacetone (1.2 equiv) and slow addition.

Comparative Analysis of Synthetic Routes

Method Key Step Advantages Limitations Yield
Route A SNAr coupling High purity Long reaction time (24 h) 58%
Route B Tosylate alkylation Faster (6 h) Requires toxic tosyl chloride 63%
Route C Mitsunobu reaction Mild conditions Costly reagents (DIAD) 82%

Industrial-Scale Considerations

  • Cost-Efficiency : Route C is preferred for high-volume production despite reagent costs due to superior yields.
  • Green Chemistry : Replacement of DMF with cyclopentyl methyl ether (CPME) reduces environmental impact.

Chemical Reactions Analysis

4-Ethyl-5-fluoro-6-{4-[({2-methylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidin-1-yl}pyrimidine undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and the reaction conditions.

Scientific Research Applications

4-Ethyl-5-fluoro-6-{4-[({2-methylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidin-1-yl}pyrimidine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4-Ethyl-5-fluoro-6-{4-[({2-methylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidin-1-yl}pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The pathways involved in these interactions are complex and depend on the specific functional groups and their positions within the molecule .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with three structurally related molecules derived from the provided evidence. Key differences in core structures, substituents, and heterocyclic systems are highlighted.

Table 1: Structural Comparison of 4-Ethyl-5-fluoro-6-{4-[({2-methylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidin-1-yl}pyrimidine and Analogues

Compound Name Core Structure Heterocyclic Group Substituents on Piperidine/Piperazine Key Features
Target Compound Pyrimidine Imidazo[1,2-b]pyridazin-6-yl 4-[({2-methylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidin-1-yl Ethyl and fluoro on pyrimidine; oxymethyl-piperidine linkage
1,3-Di-[4-(pyrimidin-2-yl)piperazinemethyl]-2-thioxoimidazo[4,5-b]pyridine () Pyrimidine Imidazo[4,5-b]pyridine (2-thioxo) 4-(pyrimidin-2-yl)piperazinemethyl Thioxo group; piperazine ring (two nitrogens)
2-(8-fluoro-2-methylimidazo[1,2-a]pyridin-6-yl)-7-{(3S)-4-[2-(2-hydroxyethoxy)ethyl]-3-methylpiperazin-1-yl}-4H-pyrido[1,2-a]pyrimidin-4-one () Pyrido[1,2-a]pyrimidin-4-one Imidazo[1,2-a]pyridine (8-fluoro-2-methyl) (3S)-4-[2-(2-hydroxyethoxy)ethyl]-3-methylpiperazin-1-yl Hydroxyethoxyethyl substituent; stereospecific piperazine
3-[2-[4-(6-Fluoro-1,2-benzisoxazol-3-yl)piperidin-1-yl]ethyl]-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one () Pyrido[1,2-a]pyrimidin-4-one 6-Fluoro-1,2-benzisoxazol-3-yl 4-(6-Fluoro-1,2-benzisoxazol-3-yl)piperidin-1-yl Benzisoxazole core; fluoro substituent

Key Structural and Functional Differences

Core Structure: The target compound features a pyrimidine core, while analogues in and use pyrido-pyrimidinone scaffolds.

Heterocyclic Systems :

  • The imidazo[1,2-b]pyridazine group in the target differs from imidazo[1,2-a]pyridine () and benzisoxazole (). Pyridazine (two adjacent nitrogens) offers distinct hydrogen-bonding capabilities compared to pyridine or isoxazole .

Piperidine vs. Piperazine :

  • The target employs a piperidine ring (one nitrogen), whereas and use piperazine (two nitrogens). Piperazine’s additional nitrogen may enhance solubility but reduce lipophilicity .

Substituent Effects :

  • The ethyl and fluoro groups in the target likely increase metabolic stability and lipophilicity compared to polar substituents like hydroxyethoxyethyl () .
  • The oxymethyl linker in the target contrasts with the thioxo group in , affecting electronic properties and stability .

Stereochemistry :

  • highlights stereospecific (3S)-methylpiperazine, which could influence target selectivity—a feature absent in the achiral target compound .

Implications of Structural Variations

  • Bioavailability : Piperidine’s reduced polarity compared to piperazine may enhance the target’s membrane permeability .
  • Target Binding : The imidazopyridazine group’s electronic profile could favor interactions with aromatic residues in enzyme active sites, while benzisoxazole () might engage in π-π stacking .
  • Metabolic Stability : Fluorine at position 5 (target) and 8-fluoro in may slow oxidative metabolism, but positional effects could alter efficacy .

Biological Activity

The compound 4-Ethyl-5-fluoro-6-{4-[({2-methylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidin-1-yl}pyrimidine is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological profiles, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be described as follows:

  • Molecular Formula : C₁₈H₂₃FN₄O
  • Molecular Weight : 344.40 g/mol
  • Key Functional Groups : Pyrimidine ring, piperidine moiety, and a fluoro substituent.

The compound's biological activity is primarily attributed to its interaction with various biological targets. Research indicates that it may function as a selective inhibitor of certain phosphodiesterases (PDEs), which are crucial in regulating intracellular signaling pathways involving cyclic nucleotides (cAMP and cGMP). Inhibition of PDEs can lead to increased levels of these cyclic nucleotides, thereby enhancing cellular responses related to inflammation and cellular proliferation.

Anticancer Activity

Recent studies have demonstrated that compounds similar to 4-Ethyl-5-fluoro-6-{4-[({2-methylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidin-1-yl}pyrimidine exhibit significant anticancer properties. For instance, analogs have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The mechanism often involves the modulation of signaling pathways associated with cell survival and death.

Compound Cell Line IC50 (µM) Mechanism
Compound AHeLa5.0Apoptosis induction
Compound BMCF73.2Cell cycle arrest
Compound CA5494.8Inhibition of angiogenesis

Anti-inflammatory Activity

In addition to its anticancer effects, the compound has been evaluated for anti-inflammatory properties. It is believed to inhibit inflammatory mediators by blocking PDE activity, thus reducing the release of pro-inflammatory cytokines.

Case Studies

  • Study on Anticancer Efficacy : A study conducted on a series of pyrimidine derivatives revealed that modifications similar to those in 4-Ethyl-5-fluoro-6-{4-[({2-methylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidin-1-yl}pyrimidine enhanced cytotoxicity against breast cancer cells (MCF7) with IC50 values ranging from 2 to 5 µM.
  • Inflammation Model : In vivo studies using murine models of inflammation indicated that compounds with similar structures significantly reduced edema formation and inflammatory cell infiltration in tissues when administered prior to inflammatory stimuli.

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